Product packaging for (S)-2-(Azetidin-2-yl)ethan-1-ol(Cat. No.:)

(S)-2-(Azetidin-2-yl)ethan-1-ol

Cat. No.: B8187326
M. Wt: 101.15 g/mol
InChI Key: MKXFHIPYFJSPKX-YFKPBYRVSA-N
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Description

(S)-2-(Azetidin-2-yl)ethan-1-ol is a chiral chemical building block that incorporates the highly sought-after azetidine ring, a four-membered nitrogen-containing heterocycle of significant interest in modern medicinal chemistry and drug discovery. Azetidines are recognized as valuable saturated N-heterocycles due to their desirable physicochemical properties, which can improve a molecule's metabolic stability and bioavailability compared to their five- and six-membered ring counterparts . The strained four-membered ring presents a unique challenge for synthetic chemists, making efficient building blocks like this compound particularly valuable for constructing complex molecular architectures . The chiral (S)-configuration at the 2-position of the azetidine ring is critical for stereoselective synthesis and for probing specific biological interactions. The ethanol side chain provides a versatile handle for further functionalization, allowing researchers to conjugate the azetidine moiety to other pharmacophores or scaffolds. Research into azetidine-containing compounds spans various therapeutic areas. The azetidine scaffold is a key structural component in the development of novel antibiotics and agents targeting serious infections . Furthermore, azetidinone derivatives (a related class of compounds) have been extensively investigated as cholesterol absorption inhibitors for the management of hyperlipidaemic conditions, underscoring the pharmacological relevance of this ring system . This product is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this chiral building block to explore new chemical space in the development of potential treatments for cancer, infectious diseases, and other human disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B8187326 (S)-2-(Azetidin-2-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-azetidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFHIPYFJSPKX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Asymmetric Synthesis:these Methods Aim to Generate Chirality Using a Catalytic Amount of a Chiral Reagent.

Iridium-Catalyzed Reductive Coupling: This technique has been used to synthesize chiral azetidinols from azetidinone and allylic acetates. nih.gov It is highly enantioselective, achieving up to 98% ee, and provides access to complex structures. nih.gov

Copper-Catalyzed Radical Cyclization: A photoredox approach using a copper catalyst enables the 4-exo-dig cyclization of ynamides derived from chiral β-aminoalcohols to form C2,C3-disubstituted azetidines. nih.gov This method highlights the use of radical chemistry to construct the strained four-membered ring.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been employed for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles through intramolecular C-C bond formation, achieving high enantiomeric ratios (up to 2:98 er). nih.gov

Derivatization of the Chiral Pool:this Classic Approach Utilizes Naturally Occurring or Readily Available Chiral Molecules As Starting Materials.

From Azetidine-2-carboxylic Acid: This commercially available chiral building block is a common starting point for synthesizing various C2-substituted azetidines. acs.org However, syntheses starting from this material can sometimes be lengthy. acs.org (S)-Azetidinecarboxylic acid has also been used to prepare chiral ligands for asymmetric catalysis. researchgate.net

From β-Amino Alcohols: As described previously, chiral β-amino alcohols can be converted into highly functionalized azetidines on a large scale. acs.orgnih.gov This route leverages the existing stereocenters of the starting material to produce enantioenriched products.

Computational Chemistry and Theoretical Investigations of Azetidinyl Ethanols

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules, which in turn allows for the calculation of energies, geometries, and other properties. For azetidinyl ethanols, these calculations can elucidate the mechanisms of their synthesis and subsequent reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density. nih.govresearchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic reactions. nih.govacs.org One of the key applications of DFT is the calculation of reaction energy profiles, which includes the determination of energy barriers (activation energies). nih.gov

For instance, in the synthesis of azetidine (B1206935) rings, DFT calculations can be used to model the reaction pathways and explain observed selectivities. Studies on the formation of 2-arylazetidines have shown that DFT can effectively compute the transition state energies, confirming that the formation of the four-membered azetidine ring is kinetically favored over the formation of a thermodynamically more stable five-membered ring under specific reaction conditions. acs.orgacs.org The energy barrier is the minimum energy required for reactants to transform into products and is located at the transition state on a reaction coordinate. nih.gov A lower energy barrier corresponds to a faster reaction rate. DFT calculations have demonstrated that in certain reactions of arsenicals with thiols, alcohols, and amines, the trend of decreasing toxicity correlates with increasing energy barriers for the reaction with thiol. nih.gov

Table 1: Illustrative DFT-Calculated Reaction and Activation Energies for a Model Azetidine Formation Reaction

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
Ring Closure0.0+25.4-15.2+25.4

Note: This table is illustrative, based on principles from DFT studies on related systems, to demonstrate how reaction barriers are quantified. The values are hypothetical for a model reaction involving an azetidinyl ethanol (B145695) precursor.

Transition state (TS) analysis is a critical component of studying reaction mechanisms. The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is part-way between reactants and products. sigmaaldrich.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

By analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of how bonds are broken and formed. For example, in the superbase-induced synthesis of 2-arylazetidines, transition state analysis confirmed the experimental findings and provided a quantum mechanical explanation for the observed regio- and stereoselectivity, which superficial interpretations like Baldwin's rules alone could not fully explain. acs.orgacs.org The process of transition state analysis involves measuring kinetic isotope effects and using quantum chemical methods to find a structure that matches these experimental effects, providing a static model of the molecule at the instant of highest energy. sigmaaldrich.com

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a real physical property that can be determined computationally or via X-ray diffraction. nih.gov It describes the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. MESP maps are invaluable for understanding and predicting chemical reactivity, as they visually represent the charge distribution and identify electron-rich and electron-poor regions of a molecule. nih.govmdpi.com

In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are associated with nucleophilic sites, such as lone pairs on heteroatoms or π-bonds. nih.gov Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are associated with electrophilic sites, such as acidic hydrogen atoms. mdpi.com

For (S)-2-(Azetidin-2-yl)ethan-1-ol, an MESP analysis would be expected to show:

Negative Potential: A strong negative potential region around the nitrogen atom of the azetidine ring due to its lone pair of electrons. Another negative region would be located around the oxygen atom of the hydroxyl group. These sites are the primary centers for nucleophilic attack or coordination to metal ions.

Positive Potential: A positive potential region would be associated with the hydrogen atom of the hydroxyl group, making it susceptible to deprotonation by a base. The hydrogen atoms attached to the azetidine ring's nitrogen would also show positive potential.

This analysis helps predict how the molecule will interact with other reagents, for example, where protonation, alkylation, or coordination will likely occur. nih.gov

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the principles of DFT. These "global reactivity descriptors" quantify the inherent reactivity of a molecule and are useful for comparing the reactivity of different species. nih.gov

Key CDFT descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor. nih.gov

These parameters are valuable in predicting the course of chemical reactions. For instance, in a study of transition metal complexes with a Schiff base ligand, CDFT calculations revealed that the cobalt complex was the hardest (least reactive), while the copper complex was the softest (most reactive). nih.gov The nickel complex was identified as the strongest electrophile based on its global electrophilicity index. nih.gov For this compound, calculating these descriptors would provide a quantitative measure of its reactivity profile.

Table 2: Key Conceptual DFT (CDFT) Reactivity Descriptors

DescriptorSymbolInterpretation
Chemical HardnessηResistance to deformation or change; related to stability.
Chemical SoftnessSReciprocal of hardness; indicates higher polarizability and reactivity.
ElectronegativityχTendency to attract electrons.
Electrophilicity IndexωGlobal electrophilic nature of the molecule.
Nucleophilicity IndexNGlobal nucleophilic nature of the molecule.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule, including its various conformations, is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a flexible molecule like this compound, which contains a strained four-membered ring and a rotatable side chain, this analysis is particularly important.

Computational methods, especially DFT, are frequently used to perform conformational analysis. acs.orgnih.govnih.gov The process involves systematically changing key dihedral angles, calculating the energy of each resulting geometry, and identifying the energy minima on the potential energy surface. nih.gov For azetidine derivatives, key conformational features include the degree of puckering of the four-membered ring and the orientation of substituents. acs.orgnih.gov

In this compound, the analysis would focus on:

Ring Puckering: The azetidine ring is not perfectly planar and exists in a puckered conformation to relieve some ring strain.

Side Chain Orientation: The rotation around the C-C bond connecting the ethanol side chain to the azetidine ring will lead to different conformers.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the azetidine ring's nitrogen atom. Computational studies on azapeptides have highlighted the critical role of such hydrogen bonds in determining the most stable conformations. nih.govnih.gov

Table 3: Hypothetical Relative Energies of Conformers for this compound

ConformerKey FeatureRelative Energy (kcal/mol)
AIntramolecular H-bond (O-H···N)0.0 (Global Minimum)
BExtended side chain, anti-periplanar+2.5
CExtended side chain, gauche+3.1

Note: This table is a hypothetical representation based on principles of conformational analysis to illustrate how different conformers might be ranked in energy.

Ligand-Metal Coordination Geometry in Azetidine Complexes

Molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen and oxygen in this compound, can act as ligands, donating their electron pairs to a central metal ion to form coordination complexes. nih.gov Such ligands are Lewis bases, and the metal ion is a Lewis acid. nih.gov this compound is a potential bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously—the azetidine nitrogen and the hydroxyl oxygen. nih.gov

The coordination number (the number of donor atoms bonded to the metal) and the nature of the ligand and metal determine the coordination geometry of the resulting complex. Common geometries include tetrahedral, square planar, and octahedral.

Theoretical studies using DFT are instrumental in predicting and analyzing the geometry of these complexes. For example, studies on cadmium(II) complexes with related amino alcohol ligands have shown the formation of dimeric structures where each metal center has a distorted octahedral geometry. In such a complex, the ligand chelates to the metal, and other ligands like halides can complete the coordination sphere. A computational study of this compound complexed with a transition metal like Cu(II) or Zn(II) would likely reveal a distorted geometry due to the constraints of the four-membered azetidine ring and the five-membered chelate ring formed upon coordination.

Applications in Asymmetric Catalysis and Synthetic Methodology Development

Chiral Azetidine-Derived Ligands in Asymmetric Catalysis

Chiral ligands derived from azetidines, including structures related to (S)-2-(Azetidin-2-yl)ethan-1-ol, have been successfully employed in a variety of asymmetric transformations since the early 1990s. birmingham.ac.ukresearchgate.net These ligands coordinate to metal centers or act as organocatalysts to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The rigidity of the azetidine (B1206935) scaffold is a key feature, as it helps to create a well-defined catalytic pocket, which can lead to enhanced enantioselectivity in chemical reactions. rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. researchgate.net Azetidine derivatives have proven to be effective organocatalysts in several key carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reactions: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org Chiral azetidine-based ligands have been utilized to control the stereochemistry of this reaction. birmingham.ac.ukresearchgate.net For instance, organocatalysts derived from azetidines have been applied in asymmetric Henry reactions, yielding β-nitro alcohols with high enantioselectivity. rsc.org These products are valuable intermediates, as the nitro group can be converted into other functional groups.

Michael Additions: Azetidine-derived catalysts have also been employed in asymmetric Michael additions. In one study, an azetidine-containing binuclear zinc catalyst was developed for the enantioselective Michael addition of phosphites, demonstrating the utility of the rigid azetidine scaffold in controlling the catalytic environment and achieving high enantioselectivity. rsc.org The use of azetidines as ligands in catalytic processes like Michael additions is a notable application. rsc.org

Electrophilic Amination of Carbonyls: The asymmetric α-amination of carbonyl compounds provides direct access to chiral α-amino acids and their derivatives. researchgate.net L-azetidine carboxylic acid has been used as a catalyst for the electrophilic amination of ketones and aldehydes using dibenzylazodicarboxylate as the nitrogen source. researchgate.net This demonstrates the potential of even simple, commercially available azetidines to act as effective organocatalysts.

Table 1: Organocatalytic Applications of Azetidine Derivatives

Reaction Catalyst Type Substrates Key Finding Reference
Henry Reaction Azetidine-derived organocatalysts Nitroalkanes, Aldehydes Effective in promoting asymmetric nitroaldol reactions. birmingham.ac.ukresearchgate.netrsc.org
Michael Addition Azetidine-containing binuclear zinc catalyst Phosphites Rigid scaffold leads to high enantioselectivity. rsc.org
Electrophilic Amination L-azetidine carboxylic acid Ketones, Aldehydes Simple azetidines can function as effective organocatalysts. researchgate.net

In metal-catalyzed reactions, chiral azetidine ligands coordinate to a metal ion, and this chiral complex then catalyzes the transformation, inducing asymmetry. youtube.comresearchgate.net

Friedel-Crafts Alkylations: The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. Chiral azetidine-phosphine ligands, in combination with copper(I) complexes, have been shown to effectively catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, producing the desired products in good yields and with high enantiomeric excess (up to 92% ee). mdpi.com This highlights the successful application of azetidine derivatives in engendering asymmetry in such reactions. birmingham.ac.ukresearchgate.net

Aldol (B89426) Reactions: The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. nih.govrsc.org While many methods exist, direct, catalytic, and asymmetric versions are highly sought after. nih.gov Organocatalysts derived from chiral aziridines have been synthesized and shown to be highly efficient for direct asymmetric aldol reactions, and the resulting chiral aldol adduct can be converted into a chiral azetidine ring, linking these two classes of heterocycles. nih.gov

Diethylzinc (B1219324) Addition to Aldehydes: The enantioselective addition of organozinc reagents to aldehydes is a reliable method for producing chiral secondary alcohols. nih.govmdpi.comrsc.org N-substituted azetidinylmethanols have been successfully used as chiral catalysts for the addition of diethylzinc to a range of aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity (94-100% ee). researchgate.netwikipedia.org Specifically, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been synthesized and examined as catalysts, yielding secondary alcohols in high yields (92-99%) and high enantiomeric excess. capes.gov.br

Table 2: Metal-Catalyzed Asymmetric Reactions with Azetidine-Derived Ligands

Reaction Ligand/Catalyst Type Metal Substrates Yield Enantiomeric Excess (ee) Reference
Friedel-Crafts Alkylation Chiral aziridine-phosphines Copper(I) Indoles, β-nitrostyrenes ~80% up to 92% mdpi.com
Diethylzinc Addition N-substituted-azetidinyl(diphenylmethyl)methanols Zinc Aromatic & Aliphatic Aldehydes - High researchgate.net
Diethylzinc Addition Chiral C2-symmetric 2,4-disubstituted azetidines Zinc Aldehydes 92-99% High capes.gov.br

Azetidines as Chiral Building Blocks in Complex Molecule Synthesis

Beyond their role in catalysis, chiral azetidines are valuable building blocks, or synthons, for constructing more complex, often biologically active, molecules. nih.govresearchgate.net The azetidine ring is found in several natural products and FDA-approved drugs, such as the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.orgnih.gov The strain in the four-membered ring can be harnessed in ring-opening reactions to produce functionalized chiral acyclic amines, transferring the stereochemistry of the azetidine to the new product. acs.orgnih.gov

Azetidine-2-carboxylic acid and its derivatives are particularly important scaffolds. nih.govmdpi.com These compounds serve as proline analogues and have been incorporated into peptidomimetics. mdpi.com The development of general and scalable methods to produce enantioenriched C2-substituted azetidines is crucial, as these can then be further elaborated. acs.orgnih.gov For example, a three-step approach starting from chiral tert-butanesulfinamides allows for the synthesis of various C2-substituted azetidines, which can then be deprotected and derivatized, showcasing their utility for medicinal chemistry applications. acs.orgnih.gov There are also known instances of azetines (the unsaturated analogues of azetidines) being used as precursors in natural product synthesis, such as in a synthesis of (±)-δ-coniceine. nih.gov

Development of Novel Methodologies Utilizing Azetidine Scaffolds

The unique reactivity of the azetidine ring has spurred the development of new synthetic methods. rsc.orgbirmingham.ac.ukresearchgate.net These methodologies often take advantage of the ring strain to achieve transformations that are difficult with other cyclic amines. rsc.orgrsc.org

Recent advances include:

Photocatalysis for Azetidine Synthesis: Visible-light-mediated methods have been developed for the synthesis of densely functionalized azetidines, often proceeding through radical strain-release pathways. researchgate.netresearchgate.net

Electrocatalytic Hydroamination: An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported, providing access to azetidines by merging cobalt catalysis with electricity to generate key intermediates for C-N bond formation. acs.org

Functionalization via Lithiation: The development of N-protecting groups, such as the N-Botc group, has enabled the α-lithiation of azetidines followed by reaction with electrophiles. This strategy allows for the introduction of substituents at the C2 position with high levels of enantioselectivity. acs.org

Multi-component Reactions: Methods have been developed that allow for the construction of diversified azetidine scaffolds through three-component reactions. researchgate.net For example, the copper-catalyzed reaction of sulfonylazides, alkynes, and carbodiimides efficiently produces highly substituted azetidines. acs.org

Ring-Opening and Expansion: The inherent strain of azetidines makes them excellent candidates for nucleophilic ring-opening and ring-expansion reactions, which can lead to highly functionalized acyclic amines or larger heterocyclic systems. rsc.org A chiral squaramide catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org

Comparison with Aziridine (B145994) and Pyrrolidine (B122466) Analogues in Catalysis

To fully appreciate the utility of azetidine-derived ligands, it is useful to compare them with their three-membered (aziridine) and five-membered (pyrrolidine) analogues. birmingham.ac.ukresearchgate.net

Ring Strain and Stability: The ring strain of azetidines (~25.4 kcal/mol) is intermediate between that of the highly strained and less stable aziridines (~27.7 kcal/mol) and the much more stable and relatively unreactive pyrrolidines (~5.4 kcal/mol). rsc.org This intermediate strain gives azetidines a unique reactivity profile, making them more stable and easier to handle than aziridines, while still being reactive enough for facile ring-opening and other transformations not as readily available to pyrrolidines. rsc.orgrsc.org

Catalytic Performance:

Pyrrolidines: Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most famous and widely used organocatalysts. nih.govyoutube.com They are highly effective in a vast number of asymmetric transformations. The success of pyrrolidine-based catalysts often serves as the benchmark against which new catalytic systems are measured. birmingham.ac.uk

Aziridines: Chiral aziridines have also been used as precursors for catalysts and ligands. nih.govresearchgate.netjchemlett.com For example, phosphines functionalized with chiral aziridines have been used as organocatalysts in asymmetric Michael and Mannich reactions and as ligands in copper-catalyzed Friedel-Crafts alkylations. mdpi.com The high strain of the aziridine ring can influence the geometry and reactivity of the resulting catalyst.

Azetidines: Azetidine-derived ligands offer a structural compromise between the flexibility of pyrrolidines and the high strain of aziridines. birmingham.ac.uk The rigidity of the four-membered ring can provide enhanced control over the geometry of the catalytic pocket, which can translate to higher enantioselectivities compared to more flexible systems. rsc.org However, the synthesis of chiral azetidines can be more challenging than that of their pyrrolidine counterparts, which are often readily available from the chiral pool (e.g., proline). acs.org The development of new, efficient synthetic routes to chiral azetidines continues to be an active area of research to expand their application in catalysis. acs.orgorganic-chemistry.org

Analytical and Spectroscopic Characterization Methodologies for Chiral Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of azetidine (B1206935) derivatives, providing detailed information about the molecular framework. researchgate.netjmchemsci.com

¹H NMR, ¹³C NMR, and ¹⁵N NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to map the connectivity of atoms within the molecule. researchgate.netresearchgate.net In ¹H NMR spectra of azetidine derivatives, the chemical shifts of the ring protons are particularly informative. ipb.pt For instance, the protons on carbons adjacent to the nitrogen atom typically appear in specific regions of the spectrum. ipb.pt The coupling constants (J-values) between adjacent protons are invaluable for determining the stereochemistry of substituents on the azetidine ring. ipb.pt Generally, cis coupling constants are larger than trans coupling constants. ipb.pt

¹³C NMR provides complementary information by identifying the chemical environment of each carbon atom. The strained nature of the azetidine ring influences the chemical shifts of the ring carbons. For the parent azetidine, the ¹³C NMR spectrum shows a signal at 22.5 ppm. chemicalbook.com

Nitrogen-15 (¹⁵N) NMR, although less common, offers direct insight into the electronic environment of the nitrogen atom within the azetidine ring. The ¹⁵N resonance for unsubstituted azetidine is observed at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

A representative, though general, depiction of NMR data for azetidine-type structures is provided below.

Table 1: Representative ¹H and ¹³C NMR Data for Azetidine Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 2.0-2.5 m - Azetidine ring CH₂
¹H 3.0-3.8 m - Azetidine ring CH₂-N
¹H 3.5-4.0 m - Azetidine ring CH-N
¹³C 20-30 - - Azetidine ring CH₂
¹³C 40-60 - - Azetidine ring CH/CH₂-N

Note: This table is a generalized representation. Actual chemical shifts and coupling constants will vary depending on the specific substituents and solvent used.

NOESY and HMBC

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of (S)-2-(Azetidin-2-yl)ethan-1-ol and its derivatives, and to gain information about their structural fragments. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org Fragmentation patterns observed in the mass spectrum can also corroborate the proposed structure. researchgate.netrims.gov.bw

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netjmchemsci.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹) and the N-H stretch of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). nih.govfrontiersin.org C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum. nih.govfrontiersin.org

Table 2: Typical IR Absorption Frequencies for Azetidine Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3300-3600 Strong, Broad
N-H (amine) 3300-3500 Moderate
C-H (alkane) 2850-3000 Moderate to Strong
C-N 1000-1350 Moderate
C-O 1050-1150 Moderate to Strong

Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules like this compound. umich.edu This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. nih.gov This unambiguous structural determination is particularly important for confirming the enantiopurity and the specific (S) or (R) configuration at the chiral centers. umich.edu

Chromatographic Methods for Enantiomeric Excess Determination

To ensure the enantiomeric purity of this compound, chromatographic methods are employed to determine the enantiomeric excess (ee). chemistrysteps.comwikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov By using a chiral stationary phase (CSP), the two enantiomers of a chiral compound can be separated, allowing for their quantification. nih.govnih.gov The enantiomeric excess is a measure of the purity of the sample with respect to its enantiomers and is a critical parameter for chiral compounds used in pharmaceutical and other applications. chemistrysteps.comwikipedia.org

Q & A

Q. What are the key synthetic strategies for preparing enantiomerically pure (S)-2-(Azetidin-2-yl)ethan-1-ol?

Enantioselective synthesis typically involves asymmetric transfer hydrogenation using chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN], which achieves high enantiomeric excess (ee) through dynamic kinetic resolution. tert-Butyl carbamate protection of the azetidine nitrogen prevents side reactions during synthesis. Post-reduction deprotection under acidic conditions yields the target compound. This method has been validated for structurally related azetidine derivatives .

Q. What analytical techniques are essential for characterizing the stereochemical purity of this compound?

  • Chiral HPLC resolves enantiomers based on retention times.
  • NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirms configuration.
  • LC-MS verifies molecular weight and purity.
  • X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .

Q. What purification protocols are recommended to achieve >98% chemical purity?

  • Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes non-polar impurities.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates polar byproducts.
  • Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% .

Q. What safety protocols are critical for handling this compound?

  • Use fume hoods (≥100 fpm face velocity) and PPE (nitrile gloves, safety goggles).
  • Neutralize waste with 10% acetic acid before disposal.
  • Follow NIH guidelines for azacycloalkane handling due to potential sensitization risks .

Advanced Research Questions

Q. How can enantioselectivity be optimized in catalytic synthesis?

  • Screen Noyori-type Ru complexes (e.g., TsDPEN vs. MsDPEN ligands).
  • Tune reaction parameters (temperature, HCO₂H/NEt₃ ratio) via design of experiments (DoE) .
  • Use in situ IR monitoring to track intermediates.
  • Apply temperature-controlled asymmetric hydrogenation (-20°C) to achieve >95% ee .

Q. How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Perform molecular dynamics simulations (100+ ns) to model physiological ligand-receptor interactions.
  • Use free energy perturbation (FEP) to quantify binding affinity differences.
  • Validate with isothermal titration calorimetry (ITC) for thermodynamic data refinement .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

  • Systematic modifications : Fluorination at azetidine C3 or ethanol moiety derivatization.
  • QSAR models incorporating steric/electronic parameters (Hammett σ, π values).
  • Parallel synthesis of (S) and (R) enantiomers to compare stereochemical effects.
  • Biological assays (e.g., antifungal activity against Candida spp.) .

Q. What in vitro models assess pharmacokinetic properties?

  • Caco-2 monolayers for intestinal absorption (Papp values).
  • Human liver microsomes + NADPH for metabolic stability.
  • PAMPA-BBB to predict blood-brain barrier penetration (logPS values) .

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